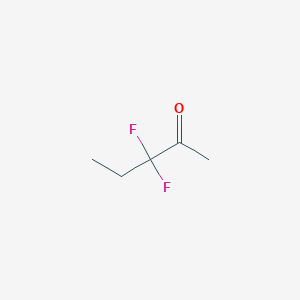
3,3-Difluoro-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-pentanone: is an organic compound with the molecular formula C5H8F2O. It is a ketone with two fluorine atoms attached to the third carbon atom in the pentanone chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fluorination of 2-pentanone: One common method involves the fluorination of 2-pentanone using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Catalytic Rearrangement: Another method involves the catalytic rearrangement of perfluoro-2,3-epoxy-2-methyl pentane in the presence of fluoride salts and ether compounds.
Industrial Production Methods: Industrial production of 3,3-Difluoro-2-pentanone typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3-Difluoro-2-pentanone can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted ketones or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Difluoro-2-pentanone is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine: Fluorinated compounds, including this compound, are studied for their potential biological activities and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including solvents and cleaning agents .
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-pentanone involves its interaction with various molecular targets through its ketone and fluorine functional groups. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparación Con Compuestos Similares
3,3-Difluoropentane: A similar compound with a different functional group (alkane instead of ketone).
2,2-Difluoro-3-pentanone: Another ketone with fluorine atoms in different positions.
3,3-Difluoro-2-butanone: A shorter chain ketone with similar fluorination.
Propiedades
IUPAC Name |
3,3-difluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFGIXNNCPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
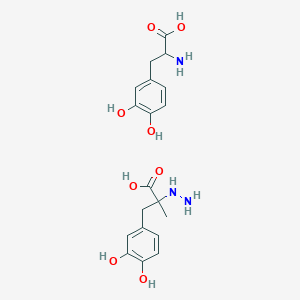

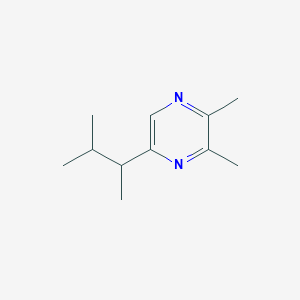
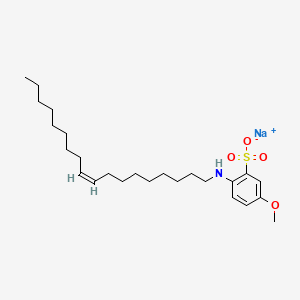
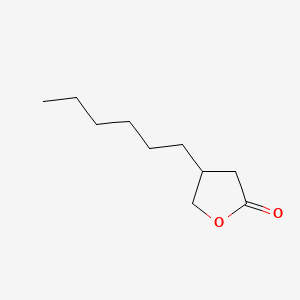
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
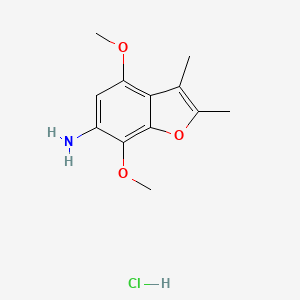
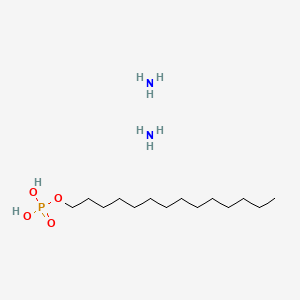
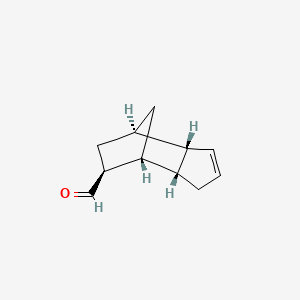
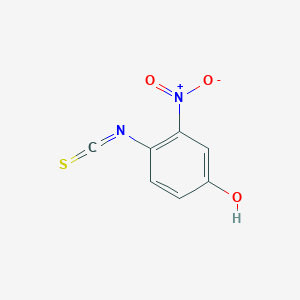
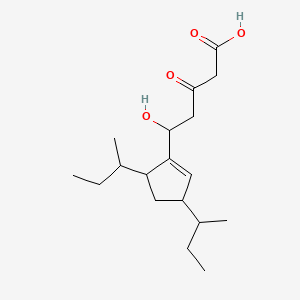
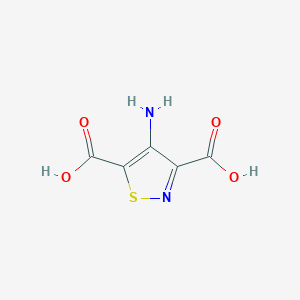
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
